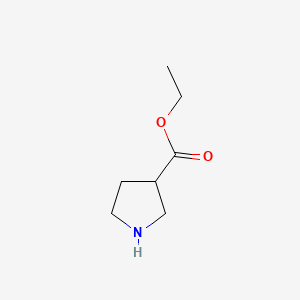

Ethyl pyrrolidine-3-carboxylate

Description

Foundational Significance of Pyrrolidine (B122466) Ring Systems in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the realms of medicinal chemistry and organic synthesis. dntb.gov.uawisdomlib.org Its importance stems from several key features that make it an attractive component in the design of novel therapeutic agents and complex organic molecules.

One of the most significant attributes of the pyrrolidine ring is its three-dimensional nature. Unlike flat aromatic systems, the saturated pyrrolidine ring is non-planar, a characteristic often referred to as "pseudorotation." dntb.gov.uanih.gov This non-planarity allows for a greater exploration of three-dimensional chemical space, which is crucial for the successful interaction of a molecule with the intricate binding sites of biological targets like proteins and enzymes. dntb.gov.uanih.govontosight.ai The sp³-hybridized carbon atoms within the ring contribute to this three-dimensionality and provide multiple stereogenic centers. dntb.gov.uanih.gov This stereochemical complexity is a powerful tool for medicinal chemists, as different stereoisomers of a molecule can exhibit vastly different biological activities and binding affinities. dntb.gov.uanih.gov

The pyrrolidine motif is a common feature in a wide array of natural products, particularly alkaloids, which often exhibit potent biological activities. nih.gov This natural prevalence has inspired chemists to incorporate the pyrrolidine scaffold into synthetic molecules, leading to the discovery of compounds with diverse therapeutic applications, including antibacterial, antifungal, antiviral, antimalarial, and anticancer properties. nih.govfrontiersin.org Furthermore, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's solubility and its ability to interact with biological targets. pharmablock.com

In organic synthesis, pyrrolidine derivatives, including the famed amino acid proline, are widely employed as chiral building blocks and organocatalysts. nih.gov Their ability to control the stereochemical outcome of chemical reactions is invaluable in the asymmetric synthesis of complex molecules.

Evolution of Research Interest in Ethyl Pyrrolidine-3-carboxylate as a Versatile Synthetic Intermediate

Within the broad class of pyrrolidine-containing compounds, this compound has emerged as a particularly valuable and versatile synthetic intermediate. Its structure, which combines the foundational pyrrolidine ring with a reactive ethyl carboxylate group, makes it a powerful building block for the construction of more complex molecules.

The presence of the ethyl ester functionality allows for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo nucleophilic substitution to form amides and other derivatives. This chemical reactivity, coupled with the inherent stereochemical possibilities of the pyrrolidine ring, makes this compound a key component in the synthesis of a wide range of pharmaceutical compounds.

Research has demonstrated the utility of this compound and its derivatives in the development of drugs targeting the central nervous system. The chiral nature of the molecule is often critical in these applications, as specific stereoisomers are required for effective interaction with neurological receptors.

The synthesis of this compound itself has been a subject of research, with a focus on developing efficient and stereoselective methods. Early approaches often involved the resolution of racemic mixtures, but modern organocatalytic methods now allow for the direct asymmetric synthesis of specific enantiomers with high purity. For instance, asymmetric Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise manner. rsc.org

The hydrochloride salt of this compound is a commonly used form of the compound, offering stability and ease of handling. sigmaaldrich.comsigmaaldrich.com Its physical and chemical properties have been well-characterized, further enhancing its utility as a reliable synthetic intermediate.

The continued exploration of new synthetic routes to and novel applications for this compound underscores its enduring importance in the field of organic chemistry and drug discovery. Its ability to serve as a scaffold for the introduction of diverse functional groups ensures its continued role in the development of innovative chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001734 | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81049-27-6, 81049-29-8, 72925-15-6 | |

| Record name | (+)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Pyrrolidine 3 Carboxylate and Analogues

Established Synthetic Routes to the Pyrrolidine-3-carboxylate Core

The formation of the fundamental pyrrolidine-3-carboxylate structure can be achieved through several reliable methods. These established routes typically involve either the direct modification of a pre-existing pyrrolidine (B122466) ring or the construction of the ring itself through cyclization reactions.

Direct Esterification of Pyrrolidine-3-carboxylic Acid

One of the most straightforward methods for the synthesis of ethyl pyrrolidine-3-carboxylate is the direct esterification of pyrrolidine-3-carboxylic acid with ethanol. Given that this reaction involves forming an ester from a carboxylic acid and an alcohol, a catalyst or coupling agent is typically required to drive the reaction to completion and overcome the unfavorable equilibrium.

A widely utilized method is the Steglich esterification. This approach involves using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which activates the carboxylic acid, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild conditions and effectively yields the ethyl ester. When starting with an enantiomerically pure acid, such as (R)-pyrrolidine-3-carboxylic acid, this method preserves the stereochemistry of the chiral center. Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which have proven effective for direct amidation and can be applied to esterification processes. acs.org These reagents are often prepared from boric acid or B₂O₃ and the corresponding alcohol. acs.org

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the desired ester is formed.

Amine-Based Ring-Forming Reactions

The construction of the pyrrolidine ring itself is a versatile strategy for accessing pyrrolidine-3-carboxylate derivatives. These methods often involve the cyclization of a linear precursor containing an amine.

One prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.com Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid ester with an aldehyde. tandfonline.com The subsequent reaction with an electron-deficient alkene, such as an acrylate, produces a highly substituted pyrrolidine ring. organic-chemistry.org

Another powerful strategy is the intramolecular Michael addition. tandfonline.com For example, a precursor containing both a secondary amine and an α,β-unsaturated ester moiety can undergo cyclization, where the amine attacks the β-carbon of the unsaturated system to form the five-membered ring. tandfonline.com Furthermore, transition-metal-free δ-amination of sp³ C-H bonds, using iodine as an oxidant, provides an efficient route to pyrrolidines from accessible substrates. organic-chemistry.org More complex cascade reactions, such as a dual Rh(II)/Pd(0) catalyzed carbenoid N-H insertion followed by an allylation, can be used to construct highly functionalized pyrrolidines. nih.gov

Enantioselective Synthesis of Chiral this compound and Stereoisomers

The demand for enantiomerically pure pyrrolidine derivatives, driven by their use in pharmaceuticals, has spurred the development of sophisticated asymmetric synthetic methods. These strategies aim to control the stereochemistry during the synthesis, avoiding the need for resolving racemic mixtures.

Chiral Catalysis in Asymmetric Construction of the Pyrrolidine Ring

Asymmetric catalysis is at the forefront of modern organic synthesis, enabling the creation of chiral molecules with high enantioselectivity. Various catalytic systems have been applied to the synthesis of the pyrrolidine ring.

Organocatalysis: Chiral secondary amines, particularly those derived from proline, have emerged as powerful organocatalysts. mdpi.comnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. A key application is the enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which has been used to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with enantiomeric excesses (ee) up to 97%. rsc.orgresearchgate.net Similarly, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been effective in catalyzing the conjugate addition of nitromethane (B149229) to alkylidene malonates, providing a route to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org

Metal Catalysis: Transition metal complexes featuring chiral ligands are also widely used.

Iridium and Rhodium Catalysis: Chiral iridium complexes have been used for double branched-selective allylic substitution with ammonia (B1221849) to construct chiral pyrrolidine precursors. acs.org Rhodium(II) catalysts can facilitate asymmetric nitrene C–H insertion to form the pyrrolidine ring from simple hydrocarbons. acs.org

Silver and Copper Catalysis: Silver(I) and Copper(I) complexes with chiral phosphine (B1218219) ligands (e.g., ThioClickFerrophos) catalyze the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. organic-chemistry.org These reactions can produce highly functionalized pyrrolidines with excellent yield, diastereoselectivity, and enantioselectivity. organic-chemistry.org

Palladium Catalysis: Stereoselective Pd-catalyzed C-H activation and arylation protocols have been employed to synthesize complex pyrrolidine analogues. nih.gov

The table below summarizes selected chiral catalytic methods for pyrrolidine synthesis.

| Catalytic System | Reaction Type | Key Features |

| Proline-derived Organocatalysts | Michael Addition | High enantioselectivity (up to 97% ee) for substituted pyrrolidines. rsc.org |

| Cinchona Alkaloid-derived Thioureas | Conjugate Addition | Provides access to various substituted pyrrolidine-3-carboxylic acids. rsc.org |

| Chiral Iridium Complexes | Allylic Substitution | Constructs chiral pyrrolidine precursors with high selectivity. acs.org |

| Chiral Rhodium Complexes | C-H Amination/Insertion | Enables de novo synthesis from simple hydrocarbons. acs.org |

| Silver(I) or Copper(I) / Chiral Phosphine Complexes | [3+2] Cycloaddition | High diastereo- and enantioselectivities for polysubstituted pyrrolidines. organic-chemistry.org |

| Palladium(0) / Chiral Ligands | C-H Activation/Arylation | Allows for the synthesis of complex, highly functionalized analogues. nih.gov |

Utilization of Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex syntheses. nih.gov Amino acids, carbohydrates, and terpenes are common chiral pool sources. nih.gov

For the synthesis of chiral pyrrolidine-3-carboxylate and its analogues, amino acids are particularly valuable precursors.

(R)- or (S)-Aspartic Acid: These amino acids have been used as starting materials for the synthesis of 3-pyrrolidinylisoxazoles, demonstrating a clear path from a simple chiral building block to a more complex heterocyclic structure. nih.gov

Proline and its Derivatives: (S)-Proline is a natural and abundant chiral pyrrolidine. mdpi.com Its derivatives, such as N-Boc-D-proline and (2S,4R)-4-hydroxypyrrolidine carboxylic acid, are commercially available and have been used as starting points for the synthesis of precursors for drugs like Grazoprevir and Ertapenem. nih.gov The synthesis often involves functional group manipulations of the existing chiral pyrrolidine ring. nih.gov

This strategy leverages the inherent chirality of the starting material, often simplifying the synthetic route to the desired enantiomerically pure target molecule.

Asymmetric Hydrogenation Strategies for Pyrrolidine-3-carboxylic Acid Derivatives

Asymmetric hydrogenation is a powerful method for establishing stereocenters by the addition of hydrogen across a double bond using a chiral catalyst. This technique is particularly useful for the synthesis of chiral pyrrolidine-3-carboxylic acids from their unsaturated precursors, such as dihydropyrrole-3-carboxylic acids.

Chiral complexes of rhodium, ruthenium, and iridium are the most common catalysts for this transformation. nih.gov

Ruthenium Catalysis: A notable example is the asymmetric hydrogenation of 1-benzyl-4-(aryl)-2,5-dihydropyrrole-3-carboxylic acid. Using a chiral ruthenium catalyst, such as [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)], the corresponding (3S,4S)-pyrrolidine-3-carboxylic acid can be obtained with very high enantiomeric purity and a high catalyst-to-substrate ratio. google.com

Iridium Catalysis: Chiral iridium catalysts with spiro-P,N-ligands have shown exceptional activity and enantioselectivity in the hydrogenation of unsaturated carboxylic acids, often under low hydrogen pressure. nih.gov The carboxylic acid group of the substrate plays a crucial role by anchoring to the iridium center, which facilitates the smooth and highly selective hydrogenation. nih.gov These iridium-based systems can be superior to or comparable to well-established ruthenium and rhodium catalysts. nih.gov

The table below highlights key aspects of asymmetric hydrogenation for producing chiral pyrrolidine derivatives.

| Catalyst Type | Substrate Example | Key Advantages |

| Chiral Ruthenium Complexes (e.g., Ru-BIPHEP) | Dihydropyrrole-3-carboxylic acids | High enantiomeric purity, high substrate-to-catalyst ratio possible. google.com |

| Chiral Iridium Complexes (e.g., Ir-Spiro-P,N) | General unsaturated carboxylic acids | High turnover numbers, excellent enantioselectivities (>95% ee), low pressure. nih.gov |

Organocatalytic Asymmetric Michael Additions to Unsaturated Esters

Organocatalytic asymmetric Michael additions have emerged as a powerful tool for the enantioselective synthesis of pyrrolidine scaffolds. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small organic molecule.

A notable application of this methodology is the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org In one approach, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates is catalyzed by a chiral organocatalyst. rsc.org This reaction proceeds with high efficiency and stereoselectivity, yielding the desired Michael adducts which can then be further elaborated to the target pyrrolidine-3-carboxylic acids. For instance, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with an impressive 97% enantiomeric excess (ee) in just two steps using this method. rsc.org

The success of these reactions often hinges on the appropriate selection of the organocatalyst. Pyrrolidine-based organocatalysts, particularly those derived from proline, have proven to be highly effective. nih.govnih.gov The development of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has led to significant enantioselectivities in the Michael addition of aldehydes to nitroolefins, with ee values reaching up to 85%. nih.gov The catalyst's structure, including the interplay of basicity and nucleophilicity, can direct the reaction towards a specific regio- and stereochemical outcome. scilit.com

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| 4-Oxo-2-enoates and Nitroalkanes | Chiral Organocatalyst | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 97% | High |

| Aldehydes and Nitroolefins | Pyrrolidine-based organocatalyst with bulky C2 substituent | Michael adducts | Up to 85% | N/A |

Diastereo- and Enantioselective 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly convergent and atom-economical method for constructing the pyrrolidine ring. acs.orgnih.gov This reaction allows for the creation of multiple stereocenters in a single step with a high degree of control over the relative and absolute stereochemistry. acs.org

Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.govtandfonline.com These ylides then react with a dipolarophile, like an unsaturated ester, to form the pyrrolidine ring. acs.org The use of chiral metal catalysts or chiral ligands can induce high levels of enantioselectivity in these cycloadditions. acs.org

This strategy has been widely employed for the synthesis of a diverse range of functionalized pyrrolidines. acs.orgtandfonline.comrsc.org For example, the reaction of an azomethine ylide generated from isatin (B1672199) and N-methylglycine with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles affords novel spiro[indoline-3,2′-pyrrolidine] derivatives with high regioselectivity. nih.gov The diastereoselectivity of this reaction can be influenced by the substitution pattern on the dipolarophile. nih.gov

Furthermore, intramolecular versions of this cycloaddition have been developed, providing access to complex polycyclic pyrrolidine structures. rsc.org These reactions are often highly regio- and diastereoselective, constructing multiple rings and stereocenters with excellent efficiency. rsc.org

| Dipole Precursors | Dipolarophile | Catalyst/Conditions | Product | Key Features |

| Isatin and N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Absolute ethanol | Spiro[indoline-3,2′-pyrrolidine] derivatives | High regioselectivity, variable diastereoselectivity nih.gov |

| α-Amino acid esters and aldehydes | Unsaturated esters | Chiral metal complexes | Enantiomerically enriched pyrrolidines | High enantioselectivity, up to four new stereocenters acs.org |

| 1,3-Dienyl ester tethered O-hydroxyarylaldehyde and glycine (B1666218) esters | Intramolecular alkene | In situ ylide generation | Tricyclic pyrrolidinochromenes | High regio- and diastereoselectivity, two rings and four contiguous stereocenters formed rsc.org |

Multicomponent Reaction Approaches for Diverse Pyrrolidine-3-carboxylate Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to complex molecules. citedrive.comresearchgate.net This approach is particularly valuable for generating libraries of structurally diverse pyrrolidine-3-carboxylate derivatives for applications in drug discovery and materials science. citedrive.comresearchgate.net

Development of Novel Catalyst and Promoter Systems (e.g., Cerium(IV) Ammonium (B1175870) Nitrate (B79036)/Sodium Iodide)

The development of novel catalyst and promoter systems is crucial for expanding the scope and efficiency of MCRs for pyrrolidine synthesis. Cerium(IV) ammonium nitrate (CAN) has emerged as a versatile and powerful one-electron oxidant for mediating various organic transformations, including the synthesis of pyrrolidines. tandfonline.comnih.gov

In one example, a three-component reaction between amines, aromatic aldehydes, and a cyclopropane-dicarboxylate in the presence of CAN and sodium iodide (NaI) in acetonitrile (B52724) affords ethyl 1,2-diarylpyrrolidine-3-carboxylate hybrids in good yields. tandfonline.com The CAN/NaI system effectively promotes the desired transformations, leading to the construction of the pyrrolidine ring. The chemistry of cerium(IV) is often characterized by the involvement of radical and radical cation intermediates. nih.gov

The use of CAN is not limited to this specific combination. It has been employed in a variety of other synthetic transformations leading to heterocyclic compounds, highlighting its broad utility. nih.govresearchgate.net

| Reactants | Catalyst/Promoter System | Solvent | Product | Yield |

| Amines, Aromatic Aldehydes, Cyclopropane-dicarboxylate | Cerium(IV) Ammonium Nitrate (CAN) / Sodium Iodide (NaI) | Acetonitrile | Ethyl 1,2-diarylpyrrolidine-3-carboxylate hybrids | Good tandfonline.com |

Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, significantly enhance synthetic efficiency by reducing the number of purification steps and saving time and resources. researchgate.net These strategies are well-suited for the rapid assembly of complex pyrrolidine structures. citedrive.comresearchgate.net

An example of a cascade approach is the three-component reaction of 3-ketonitriles, 2-unsubstituted imidazole (B134444) N-oxides, and aldehydes. rsc.org This reaction proceeds through a sequential Knoevenagel condensation followed by a Michael addition under mild, catalyst-free conditions to generate functionalized imidazole derivatives which can be precursors to pyrrolidine-containing structures. rsc.org

Another powerful strategy involves the combination of a 1,3-dipolar cycloaddition with other transformations in a one-pot sequence. For instance, a one-pot, three-component [3+2] cycloaddition reaction has been developed for the synthesis of rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com This reaction begins with the in situ formation of an azomethine ylide, which then undergoes cycloaddition to produce the final complex product. tandfonline.com

Functionalization and Chemical Transformation of this compound

Once the this compound scaffold is synthesized, it can be further modified and derivatized to access a wide range of analogues with potentially interesting biological or chemical properties.

Ester Modifications and Derivatizations

The ester group in this compound is a versatile handle for further chemical transformations.

Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding pyrrolidine-3-carboxylic acid. This transformation is often a key step in the synthesis of final target molecules where the free carboxylic acid is required for biological activity or for further coupling reactions.

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common modification in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding. For example, the amidation of a pyrazole (B372694) ethyl ester with an amine was a key step in the synthesis of compounds investigated as inhibitors of phagocytosis. acs.org

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This opens up another avenue for derivatization, allowing for the introduction of different functional groups through reactions of the alcohol.

Substitution: While less common for simple ethyl esters, nucleophilic substitution at the ester carbonyl can lead to other ester or amide derivatives. A more strategic approach often involves hydrolysis to the carboxylic acid followed by a coupling reaction to introduce the desired group. The strategic substitution of an amide with an ester has been explored as a method to improve the permeability and cellular activity of certain drug candidates. acs.org

| Reaction Type | Reagents | Product | Purpose |

| Hydrolysis | Acid or Base | Pyrrolidine-3-carboxylic acid | Accessing the free acid for biological activity or further reactions |

| Amidation | Amine | Pyrrolidine-3-carboxamide | Modulating physicochemical and biological properties acs.org |

| Reduction | Lithium aluminum hydride | (Pyrrolidin-3-yl)methanol | Creating a primary alcohol for further derivatization |

Regioselective and Stereoselective Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)

The functionalization of the pyrrolidine ring and its substituents through interconversions is a cornerstone for creating diverse analogues from a common intermediate like this compound. These transformations, particularly when controlled for regioselectivity and stereoselectivity, allow for the precise installation of desired chemical features, which is critical for building structure-activity relationships in medicinal chemistry. Key interconversions include the reduction of keto and ester groups, oxidation of alcohols or the carbon skeleton, and substitution reactions to introduce new functionalities.

Reduction

The reduction of functional groups on the pyrrolidine scaffold is a widely used strategy to introduce new stereocenters and functional groups. The reduction of keto-esters, such as ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, is of particular importance. nih.gov

The selective reduction of the ketone functionality in the presence of the ester is readily achieved using mild hydride reagents. For instance, the 4-oxo group of 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate can be reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄) in methanol, affording the corresponding 4-hydroxy derivatives in good yields. This transformation is crucial for accessing 4-hydroxypyrrolidine-3-carboxylic acid scaffolds. The diastereoselective reduction of such β-keto esters can lead to either syn- or anti-dihydroxy esters, which are valuable synthons for various natural products. nih.gov In some cases, the reduction of a ketone with NaBH₄ can proceed with high diastereoselectivity, affording a single isomer. acs.org For example, the reduction of a specific keto-nitrile precursor using NaBH₄ yielded a lactone with >99:1 cis selectivity. acs.org

| Precursor | Reagent | Product | Yield | Reference |

| 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | Sodium Borohydride (NaBH₄) in Methanol | 1-Benzyl-4-hydroxymethyl-pyrrolidin-3-ol derivatives | 65-71% | |

| Keto group in a β-cyanoketone derivative | Sodium Borohydride (NaBH₄) | cis-Lactone | 85% | acs.org |

| Ester group in a 2,5-disubstituted pyrrolidine intermediate | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | N/A | nih.gov |

| Ester group in Ethyl (R)-Pyrrolidine-3-carboxylate | Lithium aluminum hydride (LiAlH₄) | Corresponding alcohol | N/A |

Advanced methods employing biocatalysis have demonstrated exceptional control over stereoselectivity. Although performed on a piperidine (B6355638) analogue, the principles are directly applicable. The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate using various microorganisms can produce different stereoisomers with high diastereomeric excess (de) and enantiomeric excess (ee). doi.org For example, Candida parapsilosis yields the cis-(3R,4R)-hydroxy ester with 97.4% de and 99.8% ee, while other strains can produce the trans-(3R,4S) isomer. doi.org This highlights the power of biocatalysis to selectively generate a desired stereoisomer, which is often challenging to achieve with conventional chemical reductants. doi.org

| Substrate | Microorganism | Major Product | de (%) | ee (%) | Reference |

| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Candida parapsilosis SC16347 | cis-(3R,4R)-hydroxy ester | 97.4 | 99.8 | doi.org |

| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Pichia methanolica SC16415 | cis-(3R,4R)-hydroxy ester | 99.5 | 98.2 | doi.org |

| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Baker's yeast | cis-(3R,4R)-hydroxy ester | 73 | >95 | doi.org |

Beyond the ketone, the ester group of this compound can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the ethyl ester to the corresponding primary alcohol, (pyrrolidin-3-yl)methanol. This transformation opens up further synthetic possibilities, allowing for the introduction of different functional groups through reactions of the hydroxyl group.

Oxidation

Oxidation reactions offer another avenue for functionalizing the pyrrolidine ring system. While specific examples detailing the oxidation of this compound are less common in the literature, the potential for such reactions is recognized. For instance, the oxidation of a diol, which can be formed via reduction of a keto-ester, using reagents like ruthenium(III) chloride (RuCl₃) can yield the corresponding diacid. nih.gov Furthermore, the pyrrolidine ring itself, particularly when activated, can undergo oxidation. Gold-catalyzed aerobic dehydrogenation has been used to convert piperidines and pyrrolidines into their aromatic m-phenylenediamine (B132917) counterparts, demonstrating a profound transformation of the saturated heterocyclic core. acs.org

Substitution

Substitution reactions are fundamental for diversifying the this compound scaffold. These can occur at the ester moiety or on the pyrrolidine ring itself. The ester group can undergo standard nucleophilic acyl substitution reactions, such as hydrolysis to the carboxylic acid, amidation to form amides, or transesterification with other alcohols. pressbooks.pub

More advanced substitution methodologies have been developed for direct functionalization of the pyrrolidine C-H bonds. A notable example is the stereoselective arylation via a C(sp³)-H activation strategy. nih.gov In the synthesis of proline analogues, this method was used to couple a highly functionalized aryl iodide with the proline skeleton, showcasing a powerful and efficient route for creating complex derivatives that would be difficult to access through other means. nih.gov Additionally, substitution reactions can occur at the nitrogen atom, such as N-alkylation, which is a common step in modifying the properties of pyrrolidine-containing compounds. nih.gov

Strategic Applications of Ethyl Pyrrolidine 3 Carboxylate As a Key Building Block

As a Precursor in Complex Natural Product Total Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast number of alkaloids and other complex natural products. Consequently, ethyl pyrrolidine-3-carboxylate and its parent acid, proline, are crucial starting materials in the total synthesis of these intricate molecules. The synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir, provides a compelling example of the strategic use of a proline-derived core structure. nih.govnih.gov

The synthesis of Daclatasvir involves the initial alkylation of an N-protected proline derivative. nih.gov This key step establishes the core pyrrolidine ring that is central to the final structure of the drug. The carboxylic acid functionality (often protected as an ester like this compound for solubility and reactivity control) is essential for subsequent transformations that build the complex architecture of the molecule. This strategy highlights how the pyrrolidine scaffold, sourced from proline or its esters, acts as a foundational element upon which the remainder of the natural product or bioactive molecule is constructed.

Chiral Scaffold in Enantioselective Organic Transformations

The inherent chirality of ethyl (R)- and (S)-pyrrolidine-3-carboxylate makes it an invaluable scaffold in the field of asymmetric synthesis. Its stereocenter is leveraged to control the three-dimensional arrangement of reacting molecules, thereby inducing high levels of stereoselectivity in a variety of organic transformations. This capability is fundamental to producing enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals.

A significant application of this chiral scaffold is in organocatalytic enantioselective reactions. For instance, researchers have developed methods for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids through the asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones. rsc.orgresearchgate.net In these transformations, a chiral catalyst, often derived from a pyrrolidine structure, directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The development of such methodologies, which can achieve enantiomeric excess values of up to 97%, underscores the importance of the pyrrolidine framework in creating new chiral centers with high fidelity. researchgate.net The ethyl ester group in these precursors is a convenient functional handle that can be further modified after the key stereocenter-forming reaction.

Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis

The structural and functional versatility of this compound has established it as a key intermediate in the synthesis of a broad spectrum of pharmaceutical and agrochemical compounds. The pyrrolidine ring can be variously substituted to modulate biological activity, solubility, and other pharmacokinetic properties, making it a favored scaffold in drug discovery. nih.gov

Construction of Bioactive Small Molecules

This compound is a cornerstone in the synthesis of numerous bioactive small molecules. A prominent example is its use in the development of potent and selective endothelin (ET) receptor antagonists. The pyrrolidine-3-carboxylic acid core is a key pharmacophore in this class of drugs.

For instance, in the discovery of a series of highly specific ET(B) receptor antagonists, the pyrrolidine scaffold was systematically modified to optimize binding affinity and selectivity. Starting from a lead compound, researchers found that modifications to the substituents on the pyrrolidine ring and the nature of the side chain attached to the pyrrolidine nitrogen were critical for achieving the desired biological profile. One such modification led to the identification of antagonist A-308165 , which exhibited over 27,000-fold selectivity for the ET(B) receptor over the ET(A) receptor. The synthesis of these antagonists relies on building upon the core structure provided by pyrrolidine-3-carboxylic acid or its ethyl ester.

Role in Drug Discovery and Development Pathways

Beyond its use in the synthesis of specific targets, this compound plays a broader role in drug discovery and development pathways. Its utility as a versatile building block allows for the creation of diverse libraries of compounds for high-throughput screening. By systematically varying the substituents on the pyrrolidine ring, medicinal chemists can rapidly generate a multitude of analogs to explore the chemical space around a particular pharmacophore.

The development of the endothelin receptor antagonists serves as an excellent case study. The SAR studies that led to the discovery of Atrasentan and A-308165 involved the synthesis and biological evaluation of a large number of pyrrolidine-based compounds. This systematic approach, enabled by the accessibility of the pyrrolidine-3-carboxylic acid scaffold, allowed for a deep understanding of how structural modifications influence potency and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery, and versatile intermediates like this compound are critical to its success. Furthermore, the pyrrolidine motif can enhance a drug's physicochemical properties, such as aqueous solubility, which is a key consideration in drug development.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 80028-44-0 |

| Molecular Formula | C₇H₁₃NO₂ · HCl |

| Molecular Weight | 179.64 g/mol |

| Form | Solid |

| Melting Point | 17-42 °C |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Examples of Bioactive Endothelin Antagonists Derived from a Pyrrolidine-3-Carboxylic Acid Scaffold

| Compound | Key Structural Feature/Modification | Biological Activity/Selectivity |

| Atrasentan (ABT-627) | 2,4-Diaryl substituted pyrrolidine-3-carboxylic acid | Potent and selective ET(A) receptor antagonist |

| A-308165 | Modified 2-aryl group and diphenylmethylaminoacetamide side chain | Potent ET(B) antagonist with >27,000-fold selectivity over ET(A) |

Exploration of Biological Activities and Pharmacological Profiles of Ethyl Pyrrolidine 3 Carboxylate Analogues

Research into Therapeutic Potential and Drug Candidate Development.nih.govnih.gov

The structural features of the pyrrolidine (B122466) ring, including its potential for stereoisomerism and the ability to be substituted at various positions, make it a privileged scaffold in the development of new therapeutic agents. nih.govnih.gov

Investigations into Antimicrobial Effects.nih.govnih.gov

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Pyrrolidine derivatives have demonstrated significant potential in this field. frontiersin.org For instance, certain N-benzoylthiourea-pyrrolidine derivatives have shown notable activity against Acinetobacter baumannii and Aeromonas hydrophila. frontiersin.org Specifically, compounds with N-phenyl and N-methyl groups were found to be four times more active against A. baumannii than the reference drug. frontiersin.org Furthermore, a derivative containing a 4-chlorophenyl group exhibited superior antituberculosis activity compared to ethambutol. frontiersin.org

Other studies have focused on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives, which have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. frontiersin.org Several of these compounds inhibited E. coli DNA gyrase at concentrations comparable to the standard drug novobiocin. frontiersin.org Additionally, Mannich pyrol-pyridine bases have been synthesized and shown to possess moderate antimicrobial activity against various bacterial and fungal strains. nih.gov

Studies on Neuroprotective and Neuromodulatory Activities.nih.gov

Analogues of ethyl pyrrolidine-3-carboxylate have been investigated for their effects on the central nervous system. Phenylpiracetam, a 4-phenyl substituted analogue of piracetam, has been shown in animal studies to possess antiamnesic, antidepressant, anxiolytic, and anticonvulsant properties. wikipedia.org It is prescribed in some countries for conditions such as cerebrovascular deficiency, depression, and memory decline. wikipedia.org

Research into analogues of glycyl-L-prolyl-L-glutamic acid (GPE), where the glutamic acid's alpha-carboxylic acid has been modified, aims to understand the structural requirements for neuroprotection. nih.gov Furthermore, creatylglycine ethyl ester fumarate (B1241708) (CrGEt) has demonstrated neuroprotective effects in models of focal cerebral ischemia by normalizing energy metabolism and inhibiting oxidative stress. nih.gov This compound acts as a partial agonist of N-methyl-D-aspartate (NMDA) receptors, which may contribute to its neuroprotective action. nih.gov

Evaluation of Analgesic Properties.

The pyrrolidine scaffold has been utilized in the development of compounds with pain-relieving properties. nih.gov Research has shown that certain newly synthesized pyrrolidine derivatives exhibit significant analgesic effects in animal models. nih.govresearchgate.net For example, in one study, compound A-4 was identified as having the highest analgesic activity among the tested derivatives. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Anticancer and Anti-inflammatory Research.nih.govnih.gov

The pyrrolidine ring is a key component in a number of anticancer and anti-inflammatory agents. nih.govfrontiersin.org

Anticancer Activity:

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity. mdpi.com Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been investigated as potential anticancer agents. nih.gov

Pyrrole (B145914) derivatives have also been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are implicated in cancer progression. nih.gov These compounds were found to bind to these receptors, induce apoptosis in malignant cells, and act as antioxidants. nih.gov

Anti-inflammatory Activity:

Several pyrrolidine and pyrrole analogues have demonstrated anti-inflammatory properties. nih.gov Fused pyrrole analogues, specifically pyrrolopyridines, have shown good anti-inflammatory activity, with molecular docking studies indicating they bind to the COX-2 enzyme. nih.gov Similarly, novel pyrrolo[3,4-d]pyridazinone analogues have been synthesized and shown to inhibit cyclooxygenase with a preference for the COX-2 isoenzyme. nih.gov In another study, among a series of new pyrrolidine derivatives, compound A-1 exhibited the highest anti-inflammatory effect. nih.govresearchgate.net

Mechanistic Studies of Biological Interactions

Understanding how these compounds interact with biological targets at a molecular level is crucial for rational drug design and development.

Receptor Binding and Ligand-Target Interactions.nih.gov

The biological activity of this compound analogues is often determined by their binding affinity and selectivity for specific receptors.

Endothelin Receptors:

Pyrrolidine-3-carboxylic acid derivatives have been extensively studied as endothelin (ET) receptor antagonists. nih.govebi.ac.uk Researchers have successfully designed potent and highly selective antagonists for the ETA receptor. nih.gov For example, A-216546 was identified as a potent ETA antagonist with high selectivity over the ETB receptor and good oral bioavailability. nih.gov Interestingly, conformational restriction of the side chain in these analogues can lead to a complete reversal of receptor selectivity, favoring the ETB receptor. ebi.ac.uk

Ionotropic Glutamate (B1630785) Receptors:

Stereoselective synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogues has been performed to study their structure-activity relationship at ionotropic glutamate receptors (iGluRs). nih.gov Pharmacological characterization of these analogues in radioligand binding assays has provided insights into their affinity for various iGluR subtypes, including GluK1-3, GluA1, GluA2, and NMDA receptors. nih.gov

Protein Kinases:

As mentioned earlier, certain pyrrole derivatives have been designed as inhibitors of EGFR and VEGFR. nih.gov Studies have shown that these compounds can form stable complexes with these protein kinases, interacting with the polar groups of phospholipid heads in the cell membrane. nih.gov

The diverse biological activities of this compound analogues highlight the importance of the pyrrolidine scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of new derivatives holds promise for the development of novel therapeutic agents for a wide range of diseases.

Enzyme Inhibition Kinetics and Molecular Mechanisms

The this compound scaffold and its analogues have demonstrated potential as enzyme inhibitors. Preliminary studies indicate that these compounds may exert their inhibitory effects by binding to the active sites of target enzymes, thereby blocking their catalytic functions. This characteristic is of significant interest in the development of therapeutic agents for diseases where enzyme activity is a critical factor.

The molecular mechanism of action for these compounds can be influenced by their structural features. For instance, the ester group in this compound can undergo hydrolysis under physiological conditions to yield the corresponding carboxylic acid. This transformation can be crucial, as the resulting pyrrolidine-3-carboxylic acid may be the active form of the molecule that interacts with biological targets like enzymes or receptors.

In the context of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a bacterial resistance enzyme, derivatives of the pyrrolidine scaffold have been identified as inhibitors. Structure-activity relationship studies combined with molecular docking have been employed to understand the interactions between these inhibitors and the enzyme. A significant correlation has been observed between the calculated binding energy (ΔG) from docking studies and the experimentally determined inhibitory activity, suggesting that the computational models provide a reliable prediction of the binding affinity and subsequent inhibition. nih.gov This correlation underscores the value of molecular modeling in elucidating the mechanisms of enzyme inhibition for this class of compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound analogues is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for understanding how modifications to the pyrrolidine core and its substituents influence pharmacological efficacy and selectivity. The pyrrolidine ring, being a five-membered nitrogen heterocycle, offers a three-dimensional structure that can be finely tuned. nih.gov Inductive and stereoelectronic factors governed by the choice and placement of substituents can control the puckering of the ring, which in turn dictates the spatial orientation of functional groups and their interaction with biological targets. nih.gov

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry is a paramount factor in the biological activity of pyrrolidine-containing compounds, as different stereoisomers can exhibit vastly different pharmacological profiles due to differential binding modes with enantioselective proteins. nih.gov The presence of one or more chiral centers in the pyrrolidine ring allows for the existence of multiple stereoisomers, each with a unique three-dimensional arrangement. nih.govnih.gov

The significance of stereochemistry is evident in various classes of pyrrolidine derivatives:

Antimalarial Agents: In a series of nature-inspired 3-Br-Acivicin isomers, stereochemistry was found to be a key driver of antimalarial potency. For methyl ester derivatives, the (5S, αS) isomer was the most potent, while its enantiomer was approximately 10-fold less active, and the diastereoisomers were inactive. mdpi.com This suggests that a stereoselective uptake or target interaction is responsible for the enhanced biological activity of the natural isomer configuration. mdpi.com

Anticancer Agents: The introduction of quaternary stereogenic centers into the pyrrolidine scaffold has been shown to be crucial for anticancer efficacy. In a series of multisubstituted pyrrolidines, a compound featuring two quaternary stereogenic centers was identified as a potent antiproliferation agent that disrupts mitosis. nih.gov This highlights how increasing molecular complexity through stereocenters can lead to novel bioactivities. nih.gov

Enzyme Inhibitors: For pyrrolidine pentamine derivatives acting as inhibitors of AAC(6′)-Ib, modifications to the stereochemistry had varied effects on their inhibitory properties, demonstrating the sensitivity of the enzyme's binding pocket to the spatial arrangement of the inhibitor. nih.gov

Organocatalysts: Derivatives of (R)-3-pyrrolidinecarboxylic acid have been shown to be highly effective organocatalysts in enantioselective reactions, achieving exceptional levels of stereoselectivity. This catalytic efficiency underscores the importance of the 3-carboxylic acid group's stereochemical orientation in directing the reaction outcome.

The controlled synthesis of specific stereoisomers is therefore a critical aspect of drug design for pyrrolidine-based agents, enabling the optimization of potency and selectivity. nih.govmdpi.com

Rational Design of Derivatives through Substituent Variation

The rational design of this compound analogues through systematic variation of substituents is a key strategy for optimizing their pharmacological profiles. By modifying different positions of the pyrrolidine ring and its side chains, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetics.

Endothelin (ET) Receptor Antagonists: Extensive SAR studies have been conducted on pyrrolidine-3-carboxylic acid derivatives as endothelin receptor antagonists. These studies reveal the critical role of substituents at various positions:

Reversal of Receptor Specificity: In one series, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity from endothelin receptor A (ETA) to endothelin receptor B (ETB). nih.gov

Enhancing Selectivity and Affinity: Further modifications, such as the ortho-alkylation of the phenyl rings in the acetamide (B32628) side chain, increased ETB affinity and the ETB/ETA selectivity ratio. nih.gov Similarly, replacing one of the phenyl rings with a tert-butyl group achieved a similar selectivity profile. nih.gov

Optimizing for High Selectivity: In another series targeting ETA, replacing a p-anisyl group at the 2-position with an n-pentyl group significantly increased the ETB/ETA activity ratio, although it decreased ETA affinity. nih.gov Subsequent optimization revealed that the geometry and substitution of this alkyl group were important. Combining a (E)-2,2-dimethyl-3-pentenyl group with a 7-methoxy-1,3-benzodioxol-5-yl group led to a compound (A-216546) with subnanomolar affinity for the ETA receptor and over 130,000-fold selectivity versus the ETB receptor. nih.gov

Inhibitors of Phagocytosis: SAR studies on small molecule inhibitors of phagocytosis have also highlighted the importance of substituent variation:

Role of Regioisomers: A 1,5-disubstituted pyrrolidine derivative was found to be a potent inhibitor of phagocytosis (IC50 = 25.5 ± 6.7 μM), whereas its 1,3-disubstituted regioisomer was inactive. acs.org This indicates that the spatial arrangement of the substituents is critical for activity. acs.org

Importance of the Ester Moiety: In a series of thiophene (B33073) derivatives, the presence of a methyl ester was found to be significant. The methyl ester derivative demonstrated approximately 7-fold higher potency than its corresponding carboxylate analogue, suggesting the ester group plays a key role in the inhibition of phagocytosis. acs.org

Electronic Effects: For pyrazole-based analogues, compounds with neutral or electron-donating groups generally exhibited better biological activity than those with electron-withdrawing groups. acs.org

Data Tables

Table 1: Structure-Activity Relationship of Pyrrolidine Analogues as Endothelin Receptor Antagonists

| Compound | Modification from Parent Structure | Target Receptor | Affinity (Ki, nM) | Selectivity (ETB/ETA Ratio) | Reference |

|---|---|---|---|---|---|

| ABT-627 (1) | 2,4-diaryl substituted pyrrolidine-3-carboxylic acid | ETA | 0.034 | 1/2000 | nih.gov |

| Analogue 3 | p-anisyl group of (1) replaced by n-pentyl | ETA | Decreased | Increased | nih.gov |

| A-216546 (10a) | Combination of (E)-2,2-dimethyl-3-pentenyl and 7-methoxy-1,3-benzodioxol-5-yl groups | ETA | 0.46 | >130000 | nih.gov |

| A-308165 (9k) | Modified 2-aryl group and diphenylmethylaminoacetamide side chain | ETB | Potent | >27000 | nih.gov |

Table 2: Activity of Pyrrolidine and Thiophene Analogues as Phagocytosis Inhibitors

| Compound | Core Structure | Key Feature | IC50 (μM) | Note | Reference |

|---|---|---|---|---|---|

| 19 | Pyrrolidine | 1,5-disubstituted | 25.5 ± 6.7 | Racemic mixture tested | acs.org |

| 27 | Pyrrolidine | 1,3-disubstituted regioisomer of 19 | Inactive | --- | acs.org |

| 33 | Thiophene | Methyl ester | 12.4 ± 2.7 | Most potent in series | acs.org |

| 34 | Thiophene | Carboxylate analogue of 33 | ~87 | 7-fold less potent than ester | acs.org |

Computational Chemistry and Theoretical Investigations

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical studies are instrumental in mapping the intricate details of reaction pathways involving pyrrolidine (B122466) structures. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility and kinetics of a given transformation.

A quantum chemical study on a one-pot synthesis of pyrrolidinedione derivatives, which share the core pyrrolidine ring, elucidated the energy profile of the entire reaction sequence, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org The study revealed distinct energy barriers for each critical step:

The initial Michael addition of deprotonated nitromethane (B149229) to a coumarin-based substrate has a low energy barrier of 21.7 kJ mol⁻¹. rsc.org

A subsequent proton transfer within the nitromethyl group presents a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.org

The migration of an oxygen atom, a key step in the rearrangement, proceeds most favorably when assisted by a water molecule, with an energy barrier of 142.4 kJ mol⁻¹. rsc.org

The final cyclization to form the pyrrolidine ring is characterized by a very low energy barrier (11.9 kJ mol⁻¹), but it is preceded by a tautomerization step with a high barrier of 178.4 kJ mol⁻¹. rsc.org

Molecular Modeling, Docking, and Dynamics Simulations for Bioactive Conformations

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for rational drug design and understanding how molecules like ethyl pyrrolidine-3-carboxylate derivatives interact with biological targets. These computational methods predict the preferred binding orientation of a ligand within a protein's active site and assess the stability of the resulting complex over time. researchgate.netmdpi.com

Molecular Docking: This technique predicts the binding mode and affinity of a ligand to a receptor. Studies on various pyrrolidine derivatives have successfully used docking to identify key interactions. For example, docking studies of pyrrolidine carboxamides into the active site of InhA, an enzyme from Mycobacterium tuberculosis, revealed a conserved hydrogen-bonding network involving the catalytic residue Tyr158 and the cofactor NAD⁺. nih.gov Similarly, docking has been used to study pyrrolidine-based inhibitors targeting enzymes like acetylcholinesterase (AChE), α-glycosidase, and polo-like kinase 1 (PLK1). researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes. nih.gov By simulating the movements of atoms over time, researchers can validate docking predictions and analyze the conformational changes that occur upon binding. researchgate.net For instance, MD simulations of pyrrolidine derivatives complexed with their target proteins have been used to confirm the stability of the docked poses over trajectories of up to 100 nanoseconds. mdpi.comnih.gov

Bioactive Conformation Analysis: The combination of X-ray crystallography and computational modeling helps to identify the specific three-dimensional arrangement (conformation) a molecule adopts when it binds to its biological target. acs.org In studies of KRAS inhibitors, the crystal structure revealed that a methyl substituent on a pyrrolidine-containing compound altered the conformation of an adjacent aminoether group, leading to improved positioning and a favorable salt bridge interaction with a glutamate (B1630785) residue (Glu62) in the protein. acs.org This detailed structural understanding is critical for optimizing ligand design to enhance potency and selectivity. nih.govacs.org

Prediction of Molecular Descriptors and Drug-Likeness for Candidate Selection

Computational methods are widely used to predict physicochemical properties, known as molecular descriptors, which are crucial for evaluating a compound's potential as a drug candidate. These descriptors help filter large libraries of molecules to select those with favorable profiles for further development. Computational analyses of pyrrolidine derivatives have indicated that they possess characteristics of good drug-like molecules and favorable pharmacokinetic properties. researchgate.netnih.gov

Key molecular descriptors for the hydrochloride salt of ethyl (R)-pyrrolidine-3-carboxylate are summarized below.

| Molecular Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | sigmaaldrich.com |

| Molecular Weight | 179.64 g/mol | sigmaaldrich.comsigmaaldrich.comamerigoscientific.com |

| InChI Key | AYYKCALHTPKNOI-FYZOBXCZSA-N | sigmaaldrich.com |

| SMILES String | Cl.CCOC(=O)[C@@H]1CCNC1 | sigmaaldrich.com |

| CAS Number | 80028-44-0 | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

These descriptors, along with others predicted by QSAR (Quantitative Structure-Activity Relationship) models, guide the selection and optimization of lead compounds, ensuring that candidates possess the necessary properties for oral bioavailability and metabolic stability. nih.gov

Advanced Spectroscopic and Structural Analysis (e.g., X-ray Crystallography, NMR Spectroscopy)

Advanced analytical techniques provide definitive structural information that validates and complements computational predictions.

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of molecules and their complexes with proteins. Crystal structures of pyrrolidine carboxamides bound to the InhA enzyme have been solved, providing unambiguous evidence of the inhibitor's binding mode. nih.gov These structures confirm key interactions, such as a dual hydrogen-bonding network involving a carbonyl oxygen on the pyrrolidine ring, the Tyr158 residue of the enzyme, and the NAD⁺ cofactor. nih.gov Such detailed structural data is invaluable for structure-based drug design. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized pyrrolidine derivatives. nih.gov Characteristic signals in the NMR spectrum can be assigned to specific parts of the this compound structure.

| Technique | Observed Features |

|---|---|

| ¹H NMR | Characteristic signals for pyrrolidine ring protons are typically observed in the range of δ 1.2–3.5 ppm. Protons of the ethyl ester group also show distinct signals. |

| ¹³C NMR | The ester carbonyl carbon gives a characteristic signal in the range of δ 170–175 ppm. Other carbons of the pyrrolidine ring and the ethyl group appear at distinct chemical shifts. |

The integration of high-resolution spectroscopic data with computational models allows for a comprehensive understanding of the structural and electronic properties of this compound, facilitating its application in chemical synthesis and medicinal chemistry.

Emerging Research Frontiers and Translational Opportunities

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry's increasing emphasis on environmental responsibility has spurred the development of sustainable and green synthetic methodologies for producing core chemical structures like pyrrolidines. While traditional synthetic routes often rely on harsh reagents and generate significant waste, modern approaches aim to improve efficiency, reduce environmental impact, and enhance safety.

One promising green approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can accelerate reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent, thereby reducing the use of volatile organic compounds. For the synthesis of pyrrolidine (B122466) rings, MAOS has been shown to be highly effective, offering a more energy-efficient alternative to conventional heating methods.

Biocatalysis represents another significant frontier in the green synthesis of pyrrolidine derivatives. Enzymes, acting as natural catalysts, can perform highly selective transformations under mild conditions, often in aqueous environments. The use of biocatalysts can lead to the production of enantiomerically pure compounds, which is crucial for the development of targeted therapeutics. Research is ongoing to identify and engineer enzymes capable of efficiently synthesizing the pyrrolidine-3-carboxylate core.

Furthermore, the development of novel heterogeneous catalysts is contributing to greener synthetic processes. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, minimizing waste and reducing the cost of synthesis. For instance, L-proline functionalized manganese ferrite nanorods have been explored as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. researchgate.net

| Green Synthetic Approach | Key Advantages | Relevance to Ethyl Pyrrolidine-3-carboxylate |

| Microwave-Assisted Organic Synthesis (MAOS) | - Accelerated reaction rates- Increased yields- Reduced solvent usage | Potential for rapid and efficient synthesis of the pyrrolidine ring. |

| Biocatalysis | - High stereoselectivity- Mild reaction conditions- Environmentally friendly (aqueous media) | Enables the synthesis of specific enantiomers, crucial for biological activity. |

| Heterogeneous Catalysis | - Catalyst reusability- Simplified product purification- Reduced waste | Offers a more sustainable and cost-effective manufacturing process. |

Discovery of Novel Biological Targets and Therapeutic Modalities

Derivatives of this compound are being investigated for a wide range of therapeutic applications, with research continually uncovering new biological targets and modalities. The versatility of the pyrrolidine scaffold allows for the design of molecules with diverse pharmacological activities.

Enzyme Inhibition: A significant area of research focuses on the development of pyrrolidine-based enzyme inhibitors. For example, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drug development. researchgate.net Additionally, derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP4), a target for the treatment of type 2 diabetes.

Receptor Modulation: Pyrrolidine derivatives have also shown promise as modulators of various receptors. For instance, certain 4-benzylpyrrolidine-3-carboxylic acid derivatives act as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose metabolism and lipid levels. researchgate.net This makes them potential candidates for the treatment of metabolic disorders like type 2 diabetes. Furthermore, the chemokine receptor CXCR4, implicated in cancer metastasis and inflammatory diseases, has been successfully targeted by novel antagonists based on a pyrrolidine scaffold. nih.gov

Antimicrobial and Anticancer Activity: The pyrrolidine core is a common feature in compounds exhibiting antimicrobial and anticancer properties. Research has demonstrated that certain 5-oxopyrrolidine derivatives possess promising activity against multidrug-resistant bacterial pathogens and various cancer cell lines. researchgate.net

| Biological Target/Modality | Therapeutic Area | Example of Pyrrolidine Derivative |

| Enzyme Inhibition (InhA) | Infectious Diseases (Tuberculosis) | Pyrrolidine carboxamides researchgate.net |

| Enzyme Inhibition (DPP4) | Metabolic Disorders (Type 2 Diabetes) | Pyrrolidine-2-carbonitrile derivatives |

| Receptor Agonism (PPARs) | Metabolic Disorders (Type 2 Diabetes) | 4-Benzylpyrrolidine-3-carboxylic acids researchgate.net |

| Receptor Antagonism (CXCR4) | Cancer, Inflammatory Diseases | Pyrrolidine-based antagonists nih.gov |

| Antimicrobial Activity | Infectious Diseases | 5-Oxopyrrolidine derivatives researchgate.net |

| Anticancer Activity | Oncology | 5-Oxopyrrolidine derivatives researchgate.net |

Precision Synthesis of Enantiopure Pyrrolidine-3-carboxylates

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery. Significant progress has been made in the development of methods for the precision synthesis of enantiopure pyrrolidine-3-carboxylates.

Asymmetric Catalysis: A key strategy for achieving high enantioselectivity is the use of chiral catalysts. Organocatalytic enantioselective Michael addition reactions have been successfully employed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.govnih.govnih.gov For example, using this method, 5-methylpyrrolidine-3-carboxylic acid has been obtained with 97% enantiomeric excess (ee) in just two steps. nih.gov

1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction between azomethine ylides and dipolarophiles is a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. The use of chiral auxiliaries or catalysts in these reactions can lead to the formation of densely substituted pyrrolidines with excellent diastereoselectivity. researchgate.net

| Synthetic Strategy | Key Features | Achieved Enantioselectivity |

| Organocatalytic Michael Addition | - Use of small organic molecules as catalysts- High enantioselectivity | Up to 97% ee for 5-methylpyrrolidine-3-carboxylic acid nih.gov |

| 1,3-Dipolar Cycloaddition | - High stereocontrol- Formation of multiple stereocenters | Excellent diastereoselectivity for densely substituted pyrrolidines researchgate.net |

| Chiral Building Blocks | - Readily available chiral starting materials- Predictable stereochemical outcome | Enantiomerically pure products derived from natural sources. |

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of pyrrolidine-based compounds is no exception. These computational tools are being used to accelerate the identification of promising drug candidates, optimize their properties, and predict synthetic pathways.

In Silico Screening and Molecular Docking: Computational techniques such as in silico screening and molecular docking allow for the rapid evaluation of large libraries of virtual compounds against a specific biological target. nih.govmdpi.com This approach has been used to identify potential pyrrolidine-based inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov Molecular docking studies help to predict the binding mode and affinity of a ligand to its target protein, providing valuable insights for structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed molecules and to identify the key structural features that contribute to potency.

| AI/ML Application | Description | Impact on Pyrrolidine Drug Discovery |

| In Silico Screening | Virtual screening of large compound libraries against a biological target. | Rapid identification of potential hit compounds. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Guides the design of more potent and selective inhibitors. |

| 3D-QSAR | Correlates the 3D structure of molecules with their biological activity. | Predicts the activity of new compounds and informs lead optimization. |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes for target molecules. | Accelerates the synthesis of novel pyrrolidine derivatives. |

Q & A

Q. What synthetic methods are commonly employed for ethyl pyrrolidine-3-carboxylate in academic settings?

this compound is typically synthesized via [3+2]-cycloaddition reactions between ethyl acrylate derivatives and nitroalkenes, followed by catalytic hydrogenation to reduce nitro groups. Alternative routes include reductive amination of ketones with ethyl glycinate derivatives. Reaction optimization often involves adjusting stoichiometry, temperature, and catalysts (e.g., palladium or nickel for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- X-ray crystallography (using programs like SHELX or WinGX) for absolute configuration determination .

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.

Q. What are the recommended protocols for handling and storing this compound?

Store the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, which can degrade ester groups. For solubility, pre-warm solutions to 37°C with sonication. Use inert atmospheres (N₂/Ar) during reactions to minimize oxidation .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

Diastereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis. For example, using L-proline-based catalysts in Michael additions can yield enantiomerically enriched products. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (-20°C to RT) significantly influence stereochemical outcomes. Post-reaction analysis via chiral HPLC or NOESY NMR validates enantiomeric excess .

Q. How should researchers address discrepancies between crystallographic and solution-phase NMR data?

Contradictions may arise from dynamic effects (e.g., ring puckering in solution) or solvent interactions. Mitigation strategies include:

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack at the carbonyl carbon is influenced by steric hindrance from the pyrrolidine ring. Computational results guide experimental design, such as selecting leaving groups (e.g., Cl vs. OMe) or optimizing solvent polarity .

Data Analysis and Experimental Design

Q. How to design kinetic studies for this compound hydrolysis?

Use pH-stat titrations or UV-Vis spectroscopy (monitoring ester cleavage at 240–260 nm). Vary pH (2–12), temperature (25–60°C), and ionic strength to derive rate constants. Data fitting with Arrhenius or Eyring equations reveals activation parameters. Include control experiments with structurally similar esters to isolate steric/electronic effects .

Q. What strategies validate the purity of this compound in multi-step syntheses?

Combine HPLC-MS (≥95% purity threshold) with elemental analysis (C, H, N within ±0.4% of theoretical values). For chiral purity, use chiral stationary phase HPLC or circular dichroism . Trace solvents are quantified via GC-MS or ¹H NMR with internal standards .

Contradiction Resolution in Structural Studies

Q. How to resolve ambiguities in NOE (Nuclear Overhauser Effect) data for pyrrolidine ring conformers?

Perform MD simulations (e.g., GROMACS) to model ring dynamics. Compare simulated NOE patterns with experimental data. If inconsistencies persist, use residual dipolar coupling (RDC) in aligned media to probe anisotropic interactions .

Q. Why might X-ray and DFT-derived bond lengths differ for this compound?

X-ray data reflect crystal packing forces, while DFT models isolated molecules. Normalize discrepancies by applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds, π-stacking) in the crystal lattice .

Retrosynthesis Analysis